molecular formula C16H13BrMg B12592478 Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- CAS No. 500321-18-6

Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-

Katalognummer: B12592478
CAS-Nummer: 500321-18-6
Molekulargewicht: 309.48 g/mol
InChI-Schlüssel: MKJKIUDWVJQZBI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is an organometallic compound that features a magnesium atom bonded to a bromo(5,8-dimethyl-3-phenanthrenyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- typically involves the reaction of 5,8-dimethyl-3-phenanthrenyl bromide with magnesium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of magnesium. The reaction proceeds via the formation of a Grignard reagent, which is a common method for preparing organomagnesium compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms of phenanthrene.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted phenanthrene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce a variety of phenanthrene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.

    Biology: The compound can be used in the study of biological systems where phenanthrene derivatives are of interest.

    Industry: Used in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- involves the formation of a Grignard reagent, which is highly reactive and can participate in various nucleophilic addition and substitution reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenanthrene ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium, bromo-3-phenanthrenyl-
  • Magnesium, bromo-4-methoxy-3,5-dimethylphenyl-

Uniqueness

Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is unique due to the presence of the 5,8-dimethyl groups on the phenanthrene ring, which can influence its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Eigenschaften

CAS-Nummer

500321-18-6

Molekularformel

C16H13BrMg

Molekulargewicht

309.48 g/mol

IUPAC-Name

magnesium;5,8-dimethyl-3H-phenanthren-3-ide;bromide

InChI

InChI=1S/C16H13.BrH.Mg/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16;;/h3,5-10H,1-2H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

MKJKIUDWVJQZBI-UHFFFAOYSA-M

Kanonische SMILES

CC1=C2C=CC3=C(C2=C(C=C1)C)C=[C-]C=C3.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.